molecular formula C10H16N4 B8632087 3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine

3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine

Cat. No. B8632087
M. Wt: 192.26 g/mol
InChI Key: ROKUKDSMDMICCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazino-5,6,7,8,9,10-hexahydrocyclooct[c]pyridazine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[c]pyridazin-3-ylhydrazine

InChI

InChI=1S/C10H16N4/c11-12-10-7-8-5-3-1-2-4-6-9(8)13-14-10/h7H,1-6,11H2,(H,12,14)

InChI Key

ROKUKDSMDMICCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NN=C(C=C2CC1)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine (1.36 g) was treated with anhydrous pyridine (10 mL) and anhydrous hydrazine (3 mL) at 100° C. for 5.5 h. The solvent was removed under vacuum and the residue was partitioned between chloroform and saturated aqueous potassium carbonate solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to provide 3-hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine; 1H NMR (CDCl3, 300 MHz) 6.71 (s, 1H), 3.01 (m, 2H), 2.68 (m, 2H), 1.70-1.85 (m, 4H), 1.40 (m, 4H) ppm; MS (ES) 193 (M+H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

11.7 g of 3-chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine and 60 cc of hydrazine hydrate are reacted in accordance with the process described in Example 1. The orange-coloured solution is completely concentrated, and the remaining crystalline crude title compound is washed with water. M.P. 145°-148° (decomp., from absolute ethanol).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

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